molecular formula C8H7ClF2O B13213268 1-(Chloromethoxy)-4,5-difluoro-2-methylbenzene

1-(Chloromethoxy)-4,5-difluoro-2-methylbenzene

Cat. No.: B13213268
M. Wt: 192.59 g/mol
InChI Key: SMXISNGJHINVFH-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4,5-difluoro-2-methylbenzene is an organic compound characterized by the presence of a chloromethoxy group, two fluorine atoms, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethoxy)-4,5-difluoro-2-methylbenzene typically involves the chloromethylation of a difluoromethylbenzene precursor. The reaction is carried out in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and a chloromethylating agent like chloromethyl methyl ether. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like dichloromethane to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Chloromethoxy)-4,5-difluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amines or thioethers.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Chloromethoxy)-4,5-difluoro-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Chloromethoxy)-4,5-difluoro-2-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

1-(Chloromethoxy)-4,5-difluoro-2-methylbenzene can be compared with similar compounds such as:

    1-(Chloromethoxy)-2,4-difluorobenzene: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.

    1-(Chloromethoxy)-4-fluoro-2-methylbenzene: Contains only one fluorine atom, which may result in different chemical and physical properties.

    1-(Chloromethoxy)-4,5-difluorobenzene: Lacks the methyl group, potentially altering its interaction with biological targets.

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-(chloromethoxy)-4,5-difluoro-2-methylbenzene

InChI

InChI=1S/C8H7ClF2O/c1-5-2-6(10)7(11)3-8(5)12-4-9/h2-3H,4H2,1H3

InChI Key

SMXISNGJHINVFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCCl)F)F

Origin of Product

United States

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